molecular formula C20H23N3O3S B11236456 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11236456
M. Wt: 385.5 g/mol
InChI Key: RMLDFFGGYDCEKC-UHFFFAOYSA-N
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Description

3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups

Preparation Methods

The synthesis of 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiadiazine core, followed by the introduction of the methyl, phenylethyl, and propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events that result in the desired therapeutic or biological outcome. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to other similar compounds, 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its unique structural features and potential applications. Similar compounds include other benzothiadiazine derivatives, which may share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-methyl-1,1-dioxo-N-(1-phenylethyl)-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-4-12-23-15(3)22-27(25,26)19-13-17(10-11-18(19)23)20(24)21-14(2)16-8-6-5-7-9-16/h5-11,13-14H,4,12H2,1-3H3,(H,21,24)

InChI Key

RMLDFFGGYDCEKC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)C

Origin of Product

United States

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